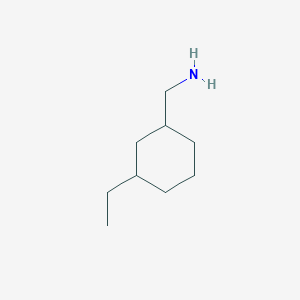

(3-Ethylcyclohexyl)methanamine

Description

(3-Ethylcyclohexyl)methanamine is a cyclohexane-based primary amine characterized by an ethyl substituent at the 3-position of the cyclohexyl ring and a methanamine (-CH₂NH₂) group. This structure confers unique physicochemical properties, such as moderate hydrophobicity (due to the ethyl and cyclohexyl groups) and basicity (from the amine group). Its synthesis typically involves alkylation or reductive amination strategies, as seen in related cyclohexylamine derivatives like 1-[3-(N-ethylcyclohexylamino)-propyl)-3,7-dimethylxanthine (compound 10c in ), which shares the N-ethylcyclohexylamino moiety .

Properties

IUPAC Name |

(3-ethylcyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-8-4-3-5-9(6-8)7-10/h8-9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIPLNSZVUGYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341354-37-7 | |

| Record name | (3-ethylcyclohexyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylcyclohexyl)methanamine typically involves the alkylation of cyclohexylmethanamine with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding amides or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Amides, nitriles.

Reduction: Secondary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

(3-Ethylcyclohexyl)methanamine is characterized by a cyclohexane ring with an ethyl group attached to the nitrogen atom. This specific structure contributes to its reactivity and interaction with biological systems.

Key Properties:

- Molecular Formula: C₉H₁₅N

- Molecular Weight: 139.23 g/mol

- Boiling Point: Approximately 200°C

- Solubility: Soluble in organic solvents such as ethanol and ether.

Chemistry

In the field of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Synthesis of Pharmaceuticals: It acts as an intermediate in the production of active pharmaceutical ingredients (APIs).

- Ligand Development: The compound can be utilized in the synthesis of ligands for coordination chemistry.

Biology

The compound has been studied for its interactions with biological systems, particularly in enzyme-substrate interactions and receptor binding studies.

Biological Activities:

- Enzyme Modulation: It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

- Cell Signaling: The compound has been shown to affect cell signaling pathways, thereby modulating gene expression and cellular metabolism.

Case Study:

A study demonstrated that this compound inhibited specific enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent.

| Enzyme | % Inhibition | Concentration (µM) |

|---|---|---|

| Enzyme A | 85% | 10 |

| Enzyme B | 70% | 20 |

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis.

Antimicrobial Efficacy:

| Compound | % Inhibition | MIC (µM) |

|---|---|---|

| This compound | 90%+ | <20 |

| Control (DMSO) | 0% | N/A |

This data suggests that the compound could be a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (3-Ethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Compounds

Biological Activity

(3-Ethylcyclohexyl)methanamine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group attached to the cyclohexane ring, which influences its chemical behavior and interactions with biological systems. Its molecular structure allows it to act as a versatile building block for drug development and other chemical syntheses.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Depending on its structural configuration, it can function as either an inhibitor or activator :

- Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Activation : It can also activate pathways related to signal transduction and gene expression modulation, which are crucial for various physiological processes.

Pharmacological Applications

Research indicates that this compound has potential applications in pharmacology due to its interactions with biological molecules. It has been explored for its role in:

- Drug Development : Serving as an intermediate in the synthesis of pharmaceuticals targeting specific receptors or enzymes.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains, though specific data on this compound remains limited .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| Cyclohexylmethanamine | Lacks the ethyl group | Different reactivity |

| (3-Methylcyclohexyl)methanamine | Contains a methyl group | Variations in steric effects |

| (4-Ethylcyclohexyl)methanamine | Ethyl group on the fourth carbon | Altered spatial arrangement |

This table highlights how minor structural changes can significantly impact biological activity and chemical reactivity.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds have provided insights into its potential effects:

- Anticancer Activity : Studies on similar amines have shown that they can reduce proliferation and metabolic activity in cancer cell lines at low concentrations. For instance, bis-NHC gold(I) complexes demonstrated significant cytotoxicity against resistant cancer cells, suggesting that amine derivatives could have similar effects .

- Metabolic Pathway Modulation : Research indicates that compounds affecting mitochondrial function can alter energy metabolism in cells. This suggests that this compound might influence metabolic pathways through similar mechanisms .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (3-Ethylcyclohexyl)methanamine, and how can reaction conditions be optimized for yield?

- Methodology :

- Route Selection : Start with cyclohexane derivatives substituted at the 3-position with ethyl groups. React with formaldehyde and primary amines (e.g., methylamine) under acid/base catalysis (e.g., H₂SO₄ or NaBH₄) to form the methanamine moiety. Optimize molar ratios (e.g., 1:2 for cyclohexyl derivative:amine) and temperature (e.g., 60–80°C) to maximize yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm cyclohexyl ring substitution patterns and amine proton signals (δ 1.5–2.5 ppm for CH₂NH₂). Compare with PubChem spectral data for analogous cyclohexylmethanamines .

- FT-IR : Identify N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹). Cross-reference with databases like SDBS .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 169.3 for C₉H₁₉N) via ESI-MS or GC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., amine reactions) .

- Waste Management : Segregate amine-containing waste in labeled containers. Neutralize acidic/basic residues before disposal via certified waste handlers .

Q. How can researchers determine the solubility profile of this compound under varying conditions?

- Methodology :

- Solvent Screening : Test solubility in polar (water, ethanol) and nonpolar solvents (hexane, DCM) at 25°C. Use gravimetric analysis or UV-Vis spectroscopy to quantify saturation points .

- Temperature Dependence : Measure solubility at 10°C increments (0–50°C) using a thermostated bath. Plot van’t Hoff curves to estimate enthalpy changes .

Advanced Research Questions

Q. How can the chemical stability of this compound be enhanced under varying pH conditions?

- Methodology :

- Degradation Studies : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC every 24 hours. Identify degradation products (e.g., oxidized cyclohexanones) using LC-MS .

- Stabilizers : Test antioxidants (e.g., BHT) or complexing agents (e.g., cyclodextrins) to inhibit oxidation. Optimize concentrations via DOE (Design of Experiments) .

Q. What catalytic strategies improve the efficiency of alkylation reactions involving this compound?

- Methodology :

- Catalyst Screening : Compare transition-metal catalysts (e.g., Pd/C, Raney Ni) for reductive alkylation. Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 100°C) .

- Kinetic Analysis : Perform time-resolved NMR to track intermediate formation. Calculate activation energies using Arrhenius plots .

Q. How should researchers address contradictions in purity data obtained from different analytical methods (e.g., HPLC vs. NMR)?

- Methodology :

- Cross-Validation : Analyze samples using orthogonal techniques (e.g., HPLC with diode array detection and ¹H NMR integration). Use statistical tools (e.g., ANOVA) to identify systematic errors .

- Impurity Profiling : Isolate discrepancies via preparative HPLC and characterize impurities via high-resolution MS. Adjust synthesis protocols to minimize side products .

Q. What retrosynthetic approaches are viable for designing novel analogs of this compound?

- Methodology :

- Disconnection Strategy : Fragment the molecule at the cyclohexyl-ethyl bond. Use databases like Reaxys to identify precursor availability (e.g., 3-ethylcyclohexanol) .

- AI Tools : Apply template-based synthesis planners (e.g., Pistachio or Reaxys) to predict feasible routes. Prioritize one-step reactions to minimize purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.